molecular formula C10H9IN2O B13682341 2-(3-Iodophenyl)imidazole-5-methanol

2-(3-Iodophenyl)imidazole-5-methanol

Cat. No.: B13682341
M. Wt: 300.10 g/mol
InChI Key: OSJYNUHARQQMSW-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by reaction with tosylamine to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodophenyl)imidazole-5-methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

IUPAC Name

[2-(3-iodophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9IN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

OSJYNUHARQQMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=C(N2)CO

Origin of Product

United States

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